

Brexpiprazole-d8: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Brexpiprazole-d8

Cat. No.: B15616674

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization and purity assessment of **Brexpiprazole-d8**. **Brexpiprazole-d8** is the deuterium-labeled version of Brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Labeled compounds like **Brexpiprazole-d8** are critical as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of pharmacokinetic and metabolic studies.^{[1][2][3][4]}

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative and qualitative information typically presented in a Certificate of Analysis for **Brexpiprazole-d8**, compiled from various suppliers.

Table 1: Compound Identification and Chemical Properties

Parameter	Value	Source
Compound Name	Brexpiprazole-d8	LGC Standards, Cayman Chemical, Cleanchem
CAS Number	1427049-19-1 or 1427049-21-5	LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth
Molecular Formula	C ₂₅ H ₁₉ D ₈ N ₃ O ₂ S	LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth
Molecular Weight	441.62 g/mol	LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth
IUPAC Name	7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one or 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one	LGC Standards, Cleanchem, Cayman Chemical
Unlabelled CAS	913611-97-9	LGC Standards
Solubility	Soluble in DMSO	Cayman Chemical
Storage	+4°C or 2-8°C, in a well-closed container	LGC Standards, Cleanchem, Clearsynth

Table 2: Purity and Analytical Specifications

Parameter	Specification	Method	Source
Purity	>95%	HPLC	LGC Standards
Chromatographic Purity	>90%	Not Specified	Cleanchem
Purity by HPLC	Not less than 90%	HPLC	Clearsynth
Deuterated Forms	≥99% (d ₁ -d ₈)	Not Specified	Cayman Chemical
Structure Confirmation	Conforms to structure	¹ H-NMR, Mass Spec	Cleanchem

Experimental Protocols

Detailed experimental protocols for the analysis of **Brexpiprazole-d8** are not publicly available in a comprehensive document. However, based on the analytical techniques cited by suppliers and published methods for the non-deuterated Brexpiprazole, the following methodologies are representative of the expected analytical procedures.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The HPLC method is a cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their labeled analogues.

- Objective: To separate **Brexpiprazole-d8** from any synthesis-related impurities and degradation products to determine its purity.
- Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.^[5]
- Chromatographic Conditions (based on Brexpiprazole analysis):
 - Column: A reversed-phase column, such as a Primesil C18 (250mm x 4.6mm, 5µm), is effective.^[5]
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate buffer (e.g., 10mM

potassium dihydrogen phosphate, pH adjusted to 2.0-3.5 with phosphoric acid) and acetonitrile.[5][6]

- Flow Rate: A typical flow rate is 1.0 mL/min.[6]
- Detection Wavelength: Detection is generally performed at a UV wavelength where the molecule exhibits maximum absorbance, such as 215 nm.[5]
- Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[6]
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) and NMR for Identity Confirmation

Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are employed to confirm the chemical identity and structure of the compound.

- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight of **Brexpiprazole-d8**.
 - Methodology: The sample is introduced into a mass spectrometer (often coupled with LC or GC). The instrument measures the mass-to-charge ratio of the ionized molecules. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of **Brexpiprazole-d8** (441.6 g/mol).[7]
- Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
 - Objective: To confirm the chemical structure and the position of the deuterium labels.
 - Methodology: A ¹H-NMR spectrum is acquired. The absence of proton signals at the specific positions where deuterium atoms have been incorporated, compared to the spectrum of non-deuterated Brexpiprazole, confirms successful labeling. The remaining signals in the spectrum must be consistent with the overall molecular structure.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the quality control analysis of a **Brexpiprazole-d8** analytical standard and the signaling pathway of its non-deuterated counterpart.

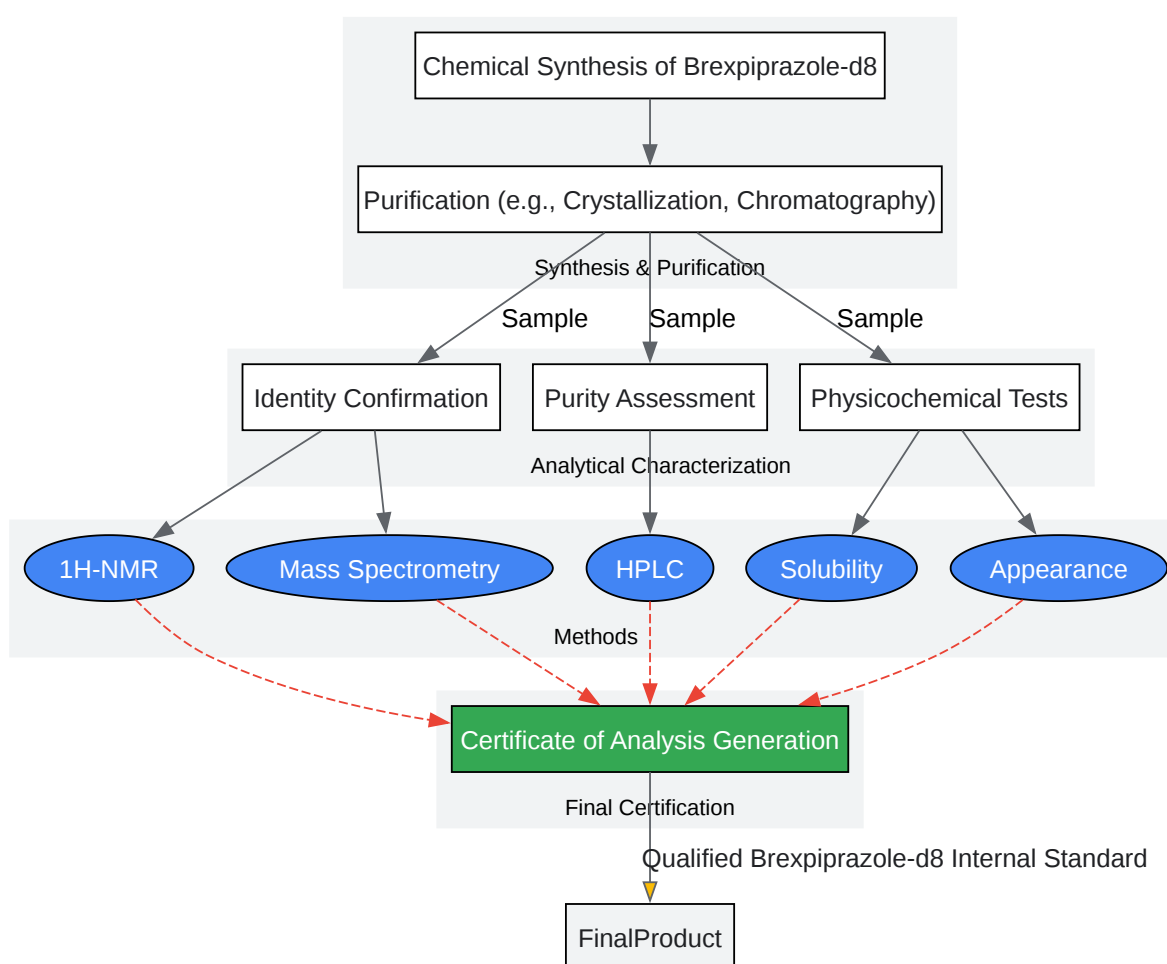


Figure 1: Quality Control Workflow for Brexpiprazole-d8

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Caption: Quality Control Workflow for **Brexpiprazole-d8**.

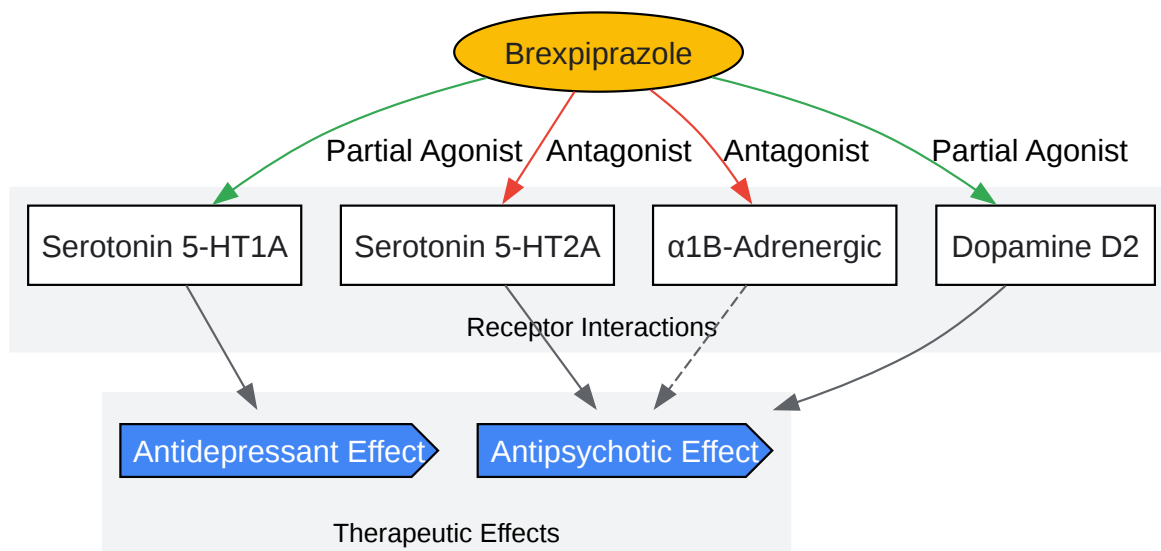


Figure 2: Simplified Signaling Pathway of Brexpiprazole

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Caption: Simplified Signaling Pathway of Brexpiprazole.

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